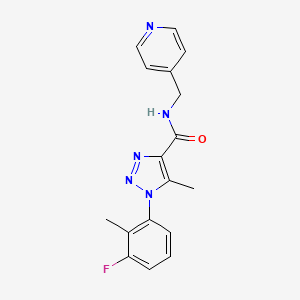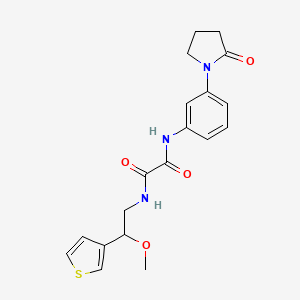
N1-(2-metoxi-2-(tiofen-3-il)etil)-N2-(3-(2-oxopirrolidin-1-il)fenil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
BenchChem offers high-quality N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo Farmacéutico
Este compuesto tiene aplicaciones potenciales en el desarrollo de nuevos productos farmacéuticos. Su estructura única, que incluye un anillo de tiofeno y una porción de pirrolidinona, sugiere que podría ser útil en el diseño de fármacos con actividades biológicas específicas. Estas características estructurales a menudo se asocian con compuestos bioactivos, lo que lo convierte en un candidato para una mayor investigación en el descubrimiento y desarrollo de fármacos .
Investigación del Cáncer
Los componentes estructurales del compuesto pueden exhibir propiedades anticancerígenas. Los derivados del tiofeno se han estudiado por su capacidad para inhibir el crecimiento de células cancerosas e inducir la apoptosis (muerte celular programada). La investigación sobre este compuesto podría explorar su eficacia contra varias líneas celulares de cáncer, lo que podría conducir a nuevas terapias contra el cáncer .
Agentes Neuroprotectores
Debido a la presencia del grupo pirrolidinona, este compuesto podría tener propiedades neuroprotectoras. Los derivados de la pirrolidinona son conocidos por su potencial para tratar enfermedades neurodegenerativas como el Alzheimer y el Parkinson. La investigación podría centrarse en la capacidad del compuesto para proteger las neuronas del estrés oxidativo y otros insultos neurotóxicos .
Actividad Antimicrobiana
El compuesto también puede poseer propiedades antimicrobianas. Se ha demostrado que los compuestos que contienen tiofeno exhiben actividades antibacterianas y antifúngicas. Investigar la eficacia de este compuesto contra diversas cepas microbianas podría conducir al desarrollo de nuevos agentes antimicrobianos .
Ciencia de Materiales
En la ciencia de materiales, los derivados del tiofeno se utilizan a menudo en el desarrollo de materiales electrónicos orgánicos, como semiconductores orgánicos y polímeros conductores. Este compuesto podría explorarse por su potencial para crear nuevos materiales con propiedades electrónicas deseables, que podrían utilizarse en aplicaciones como células solares orgánicas y diodos emisores de luz (LED) .
Síntesis Química
El compuesto puede servir como intermedio en la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones químicas, lo que lo convierte en un valioso bloque de construcción en la síntesis orgánica. Los investigadores pueden utilizarlo para desarrollar nuevas vías de síntesis para crear nuevos compuestos con aplicaciones potenciales en diversos campos .
Estas aplicaciones destacan la versatilidad y el potencial de la N1-(2-metoxi-2-(tiofen-3-il)etil)-N2-(3-(2-oxopirrolidin-1-il)fenil)oxalamida en la investigación científica. Cada campo ofrece un camino único para la exploración, contribuyendo a los avances en productos farmacéuticos, tratamiento del cáncer, neuroprotección, agentes antimicrobianos, ciencia de materiales y síntesis química.
Propiedades
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-26-16(13-7-9-27-12-13)11-20-18(24)19(25)21-14-4-2-5-15(10-14)22-8-3-6-17(22)23/h2,4-5,7,9-10,12,16H,3,6,8,11H2,1H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRTWUDLCMNWFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2547817.png)
![2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2547819.png)
![methyl 1-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B2547820.png)
![3-hexyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(2,5-dimethoxyphenyl)amino]prop-2-en-1-one](/img/structure/B2547822.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dimethoxybenzamide](/img/structure/B2547824.png)
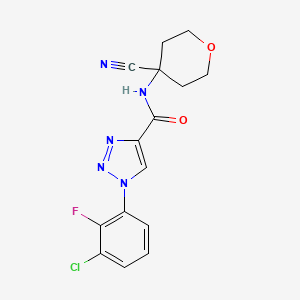

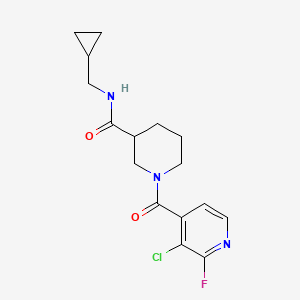
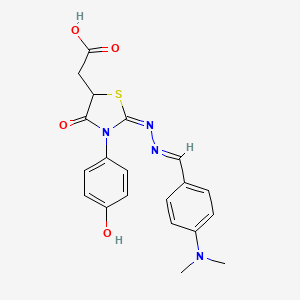

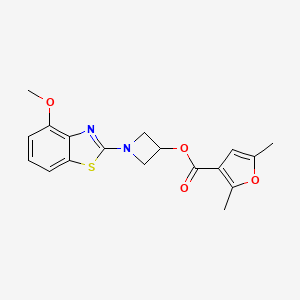
![2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2547835.png)
